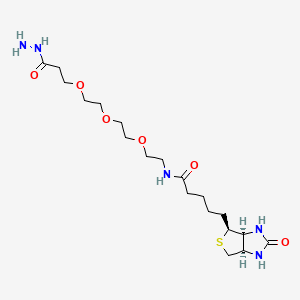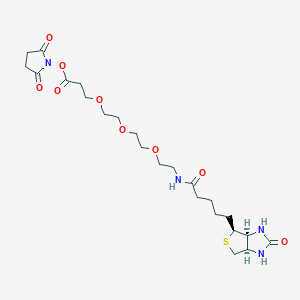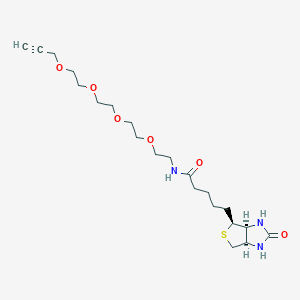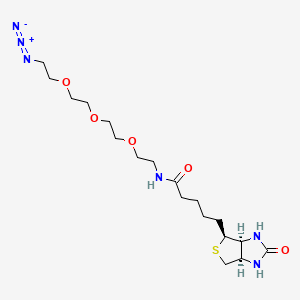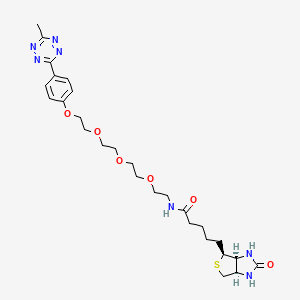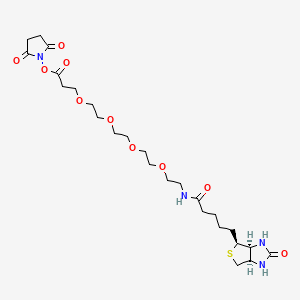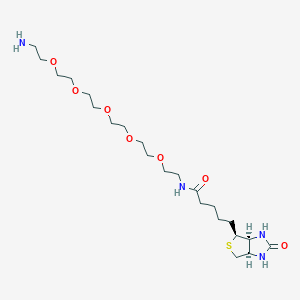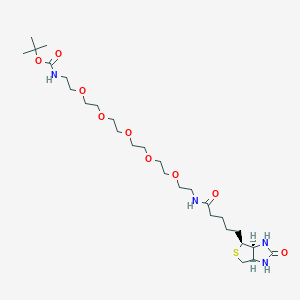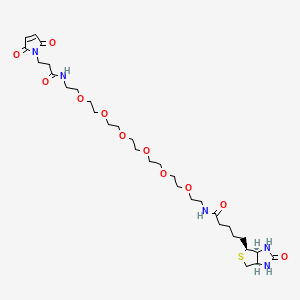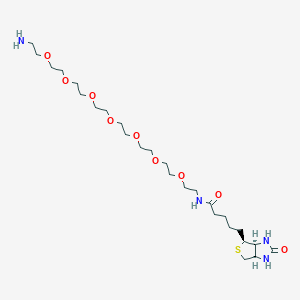
BMDB HCl
Overview
Description
BMDB (hydrochloride), formally known as 1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-butanone monohydrochloride, is a synthetic cathinone. Cathinones are a class of compounds structurally related to amphetamines and are known for their stimulant properties. BMDB (hydrochloride) is primarily used as an analytical reference standard in forensic and research applications .
Scientific Research Applications
BMDB (hydrochloride) is utilized in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Quality control and forensic analysis in the detection of synthetic cathinones
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of BMDB Hydrochloride are not well-documented in the literature. As a cathinone, it is likely to interact with various enzymes, proteins, and other biomolecules. Cathinones are known to interact with monoamine transporters, particularly the dopamine transporter, and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
Based on its classification as a cathinone, it is likely to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to changes in neurotransmitter levels and subsequent alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMDB (hydrochloride) involves the reaction of 1,3-benzodioxole with 2-bromobutanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzylamine to yield the final product, which is subsequently converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for BMDB (hydrochloride) are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimization for yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BMDB (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions
Major Products
Oxidation: Formation of benzodioxole carboxylic acid.
Reduction: Formation of benzodioxole alcohol.
Substitution: Formation of substituted benzylamine derivatives
Mechanism of Action
BMDB (hydrochloride) exerts its effects primarily by acting as a stimulant. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness and energy levels. The exact molecular targets and pathways involved are not fully understood, but it is thought to interact with monoamine transporters, similar to other cathinones .
Comparison with Similar Compounds
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant properties.
Methcathinone: A structurally related compound with potent stimulant effects.
Ethylone: Similar in structure and function to BMDB (hydrochloride)
Uniqueness
BMDB (hydrochloride) is unique due to its specific chemical structure, which includes a benzodioxole moiety and a benzylamine group. This structure imparts distinct pharmacological properties compared to other synthetic cathinones, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-05-9 | |
| Record name | Bmdb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMDB (hydrochloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




